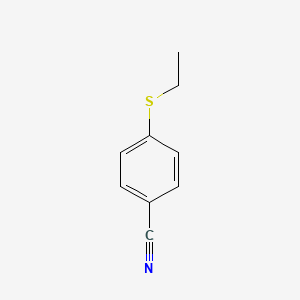

4-(Ethylsulfanyl)benzonitrile

Vue d'ensemble

Description

“4-(Methylsulfonyl)benzonitrile” is a chemical compound with the molecular formula C8H7NO2S . It’s used in laboratory chemicals and is a key component in the manufacture of chemical compounds .

Synthesis Analysis

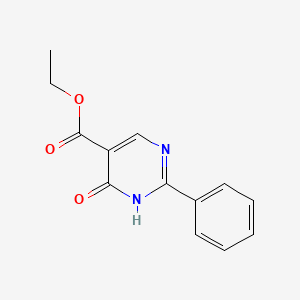

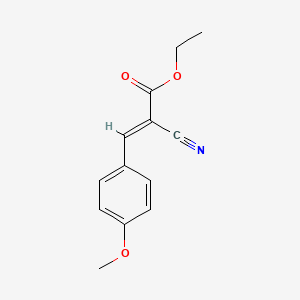

A straightforward synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .

Molecular Structure Analysis

The molecular structure of “4-(Methylsulfonyl)benzonitrile” consists of a benzene ring attached to a nitrile group (CN) and a methylsulfonyl group (SO2CH3) . The InChI code for this compound is 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 .

Chemical Reactions Analysis

Benzonitriles, including “4-(Methylsulfonyl)benzonitrile”, play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes . They are also prominent intermediates for the production of benzoguanamine, which is a widely used advanced coating .

Applications De Recherche Scientifique

Synthesis of Antimicrobial Drugs

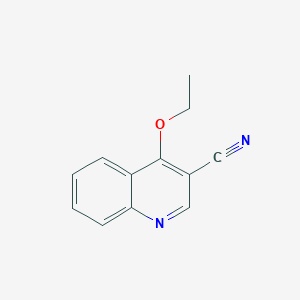

4-(Ethylsulfanyl)benzonitrile is used in the synthesis of novel N-substituted 4-ethylsulfanyl-2-pyridones and triazolopyridines . These compounds have shown promising antimicrobial activities against various bacterial and fungal strains .

Development of Chemotherapeutic Agents

The compound has been used in the development of new forms of chemotherapeutic agents . The promising interest in these synthetic compounds has led to continued research to explore their new molecular mechanisms and use them as promising chemotherapeutics .

Preparation of Antimetabolic Agents

As part of a program directed toward the preparation of potential antimetabolic agents, 4-(Ethylsulfanyl)benzonitrile has been used in numerous researches to develop different innovative synthetic methods .

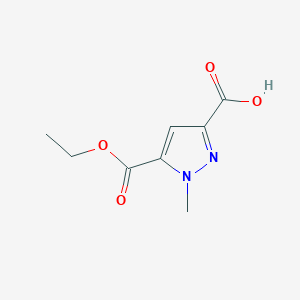

Synthesis of Azoloazines

The compound has been used in the synthesis of azoloazines using cyanoketene dithioacetals . Derivatives of these ring systems are important as antimetabolic agents in biochemical reactions .

Synthesis of N-substituted 2-pyridones

N-substituted 2-pyridones are important heterocycles that possess antimicrobial and antifungal activities, making them ideal for a wide range of pharmaceutical applications . 4-(Ethylsulfanyl)benzonitrile has been used in the synthesis of these compounds .

Astronomical Research

While not specific to 4-(Ethylsulfanyl)benzonitrile, its parent compound, benzonitrile, has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium . This suggests potential for further research into the presence and behavior of similar compounds, including 4-(Ethylsulfanyl)benzonitrile, in extraterrestrial environments.

Mécanisme D'action

While specific information on the mechanism of action of “4-(Ethylsulfanyl)benzonitrile” is not available, a similar compound, “4-(Methylsulfonyl)benzonitrile”, has been studied. It was found that significant Coulombic interactions between adjacent molecules is one driving force for the formation of antiparallel structures .

Safety and Hazards

“4-(Methylsulfonyl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . In case of skin contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .

Propriétés

IUPAC Name |

4-ethylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBHJRQNISIVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylsulfanyl)benzonitrile | |

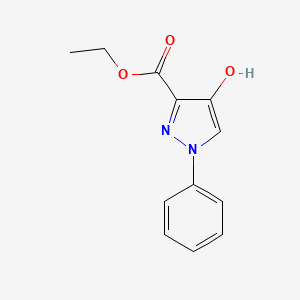

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester](/img/structure/B3021157.png)